Lipophilicity (LogP) and Polar Surface Area (PSA) Comparison: Implications for Permeability and Solubility
3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine (target) exhibits a computed LogP of 1.07 and a PSA of 72.52 Ų . In contrast, the closely related analog 1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine (CAS 1029413-48-6) displays a markedly lower LogP of -0.79 and a smaller PSA of 61.66 Ų . The target's higher LogP suggests improved passive membrane permeability, while its increased PSA may enhance aqueous solubility and reduce nonspecific protein binding.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.07 (Chemsrc) |
| Comparator Or Baseline | 1-(2-(1H-imidazol-1-yl)ethyl)-1H-pyrazol-4-amine: LogP = -0.79 (Chemsrc) |
| Quantified Difference | ΔLogP = 1.86 (target more lipophilic) |
| Conditions | In silico prediction; values sourced from Chemsrc database |
Why This Matters
Higher LogP values correlate with improved passive membrane diffusion, which can be critical for intracellular target engagement in cell-based assays.
- [1] Chemsrc. (2018). 3-(1H-Imidazol-1-yl)-5-methyl-1H-pyrazol-4-amine. Retrieved from https://m.chemsrc.com/amp/cas/1239479-70-9_128803.html View Source
- [2] Chemsrc. (2018). 1-[2-(1H-Imidazol-1-yl)ethyl]-1H-pyrazol-4-amine. Retrieved from https://m.chemsrc.com/amp/cas/1029413-48-6.html View Source
